molecular formula C19H22N2O5S B2772132 methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate CAS No. 2034541-72-3

methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2772132
CAS No.: 2034541-72-3
M. Wt: 390.45
InChI Key: HDMYPDVWUHNHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Biological Activity

Methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, with a CAS number of 2034541-72-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₉H₂₂N₂O₅S
  • Molecular Weight : 390.45 g/mol
  • Structure : The compound features a carbamate group linked to a sulfamoyl group and a benzofuran moiety, which is significant for its biological interactions.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as Ki67.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)10Caspase activation

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Lung Cancer Cells :
    • A study conducted on A549 lung cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway.
  • In Vivo Model for Inflammation :
    • In an animal model of acute inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory markers in serum.

Properties

IUPAC Name

methyl N-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(11-14-3-8-18-15(12-14)9-10-26-18)21-27(23,24)17-6-4-16(5-7-17)20-19(22)25-2/h3-8,12-13,21H,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYPDVWUHNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.